cantharidic acid
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Overview
Description
cantharidic acid is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cantharidic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The resulting product is then subjected to hydrolysis to yield the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
cantharidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, cantharidic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of polymers and advanced materials. Its unique structure imparts desirable properties such as increased strength and stability to the resulting materials.
Mechanism of Action
The mechanism of action of cantharidic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
cantharidic acid: shares similarities with other bicyclic compounds such as norbornene and norbornadiene.
Norbornene: A bicyclic compound with a similar ring structure but lacking the oxabicyclo component.
Norbornadiene: Similar to norbornene but with two double bonds in the ring system.
Uniqueness
The presence of the oxabicyclo ring in this compound imparts unique chemical properties, such as increased reactivity and the ability to form stable complexes with various reagents. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
857020-72-5 |
---|---|
Molecular Formula |
C8H10O5 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6+ |
InChI Key |
GXEKYRXVRROBEV-FBXFSONDSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O |
Related CAS |
129-67-9 (di-hydrochloride salt) 17439-94-0 (di-ammonium salt) 2164-07-0 (di-potassium salt) |
Origin of Product |
United States |
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